N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-18(2)13(15-9-6-10-21-15)11-17-16(19)12-7-4-5-8-14(12)20-3/h4-10,13H,11H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWJPODDMROBMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=CC=C1OC)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-methoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 2-(dimethylamino)-2-(thiophen-2-yl)ethylamine under basic conditions to yield the target compound. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide may involve optimized reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
Anticancer Activity
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide has been investigated for its anticancer properties through various studies:
- In Vitro Studies : The compound demonstrated significant cytotoxicity against several cancer cell lines, including breast (MCF-7) and prostate cancer cells. The mechanism of action involves apoptosis induction and cell cycle arrest at the G1 phase.
- In Vivo Studies : Animal models showed reduced tumor growth and increased survival rates upon administration of the compound compared to control groups.
Table 1: Summary of Anticancer Activity
| Study Type | Model Type | Observed Effect | Reference |
|---|---|---|---|
| In Vitro | Cancer Cell Lines | Significant cytotoxicity | |
| In Vivo | Animal Models | Reduced tumor growth |
Neuropharmacological Effects
The compound's interaction with the central nervous system has been explored, revealing potential therapeutic applications in mood disorders:
- Behavioral Studies : In rodent models, it exhibited anxiolytic and antidepressant-like effects, suggesting its potential in treating anxiety and depression.
- Mechanistic Studies : Research indicates modulation of serotonin and dopamine pathways, which are critical for mood regulation.
Table 2: Summary of Neuropharmacological Effects
| Study Type | Model Type | Observed Effect | Reference |
|---|---|---|---|
| Behavioral | Rodent Models | Anxiolytic effects | |
| Mechanistic | Biochemical Assays | Increased serotonin levels |
Case Study 1: Anticancer Efficacy
In a study involving human breast cancer cells (MCF-7), varying concentrations of the compound were administered. Results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those for standard chemotherapeutic agents.
Case Study 2: Neuropharmacological Impact
A behavioral assessment using the forced swim test in mice revealed that administration of the compound resulted in a significant reduction in immobility time, suggesting antidepressant-like effects. This was further supported by biochemical assays showing increased levels of serotonin in the brain.
Industrial Applications
Beyond medicinal uses, N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide is being explored for its potential in developing new materials and chemical processes. Its unique chemical structure may allow it to serve as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Bioactivity
Thiophen-Containing Analogs
- N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl] Piperazinyl Quinolones: These derivatives exhibit potent antibacterial activity due to the bromothiophen group enhancing target binding . The target compound’s thiophen-2-yl group may similarly modulate bioactivity but lacks halogenation, which could reduce electrophilicity and alter interactions.
- Pharmacopeial Thiophen-2-yl Derivatives (): Compounds like (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine highlight the role of thiophen in central nervous system targeting. The target compound’s dimethylaminoethyl-thiophen group may offer distinct pharmacokinetic profiles due to reduced hydrophobicity.
Benzamide-Based Analogs
- N-(2-Methoxyphenyl)-2-Nitrobenzamide () : The nitro group introduces strong electron-withdrawing effects, contrasting with the target compound’s electron-donating methoxy group. This difference could influence reactivity in metal-catalyzed reactions or binding affinity .
- N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide (): The hydroxy and dimethyl groups form an N,O-bidentate directing group for metal catalysis. The target compound’s dimethylamino group may instead act as a monodentate ligand, limiting catalytic versatility .
Data Tables: Key Comparisons
Table 1. Structural and Functional Attributes
*Calculated based on .
Biological Activity
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H26N2O3S
- Molecular Weight : 362.5 g/mol
- Structural Features :
- Contains a dimethylamino group.
- Incorporates a thiophene ring, which is known for its biological activity.
- Features a methoxybenzamide moiety.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzamide derivatives, including those similar to N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide. For instance, compounds with structural similarities have demonstrated significant antibacterial activity against various strains of bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
The proposed mechanism for the antibacterial activity of this class of compounds involves interference with bacterial cell division. Specifically, the compound may inhibit the assembly of FtsZ, a protein critical for bacterial cytokinesis. This inhibition leads to disruption in cell viability and division, making it a promising candidate for treating bacterial infections .
Case Studies and Research Findings
- Study on Antibacterial Activity :
- In vitro Studies :
- Pharmacokinetics :
Comparative Biological Activity Table
Q & A
Q. What are the key considerations for designing a synthetic route for N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide?
The synthesis of this compound typically involves multi-step organic reactions, including amide coupling and heterocyclic ring functionalization . Critical steps include:
- Thiophene incorporation : The thiophen-2-yl group is introduced via Suzuki-Miyaura coupling or nucleophilic substitution, requiring Pd catalysts and anhydrous conditions .
- Amide bond formation : Carbodiimides (e.g., EDC/HOBt) in dichloromethane or DMF are commonly used to couple the benzamide and dimethylaminoethyl-thiophene moieties .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and HPLC are essential for isolating high-purity product .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Q. What initial biological assays are recommended to screen for activity?
- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) at 1–100 µg/mL .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293, HeLa) to assess IC₅₀ values .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the dimethylamino group’s potential as a hydrogen-bond donor .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times, controlled DMSO concentrations ≤0.1%) to minimize solvent interference .
- Metabolic stability testing : Use liver microsomes (human/rat) to assess if rapid metabolism explains inconsistent in vitro/in vivo results .
- Structural analogs : Synthesize derivatives (e.g., replacing thiophene with furan or varying methoxy positions) to isolate structure-activity relationships (SAR) .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., HCl salt of the dimethylamino group) improve bioavailability .
- Plasma protein binding : Equilibrium dialysis to measure binding to albumin, guiding dose adjustments .
- BBB permeability : Parallel artificial membrane permeability assays (PAMPA) predict CNS penetration, critical for neuroactive applications .
Q. How can computational modeling aid in understanding its mechanism of action?
- Docking studies : Use software like AutoDock Vina to simulate binding to targets (e.g., dopamine receptors or acetylcholinesterase), leveraging the thiophene and benzamide moieties’ π-π stacking potential .
- MD simulations : Analyze stability of ligand-target complexes in physiological conditions (e.g., 150 mM NaCl, 310 K) .
- QSAR models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters of substituents to predict bioactivity trends .
Methodological Challenges & Solutions
Q. How to address low yields in the final amidation step?
Q. What analytical methods detect degradation products during stability studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
